4-(5-Bromopyridin-3-yl)morpholin-3-one
Description
4-(5-Bromopyridin-3-yl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core fused with a 5-bromopyridine moiety. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence its reactivity and biological activity. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antimicrobial agents . Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 273.09 g/mol . The morpholinone ring adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates, which impacts its interactions in biological systems .
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-8(5-11-4-7)12-1-2-14-6-9(12)13/h3-5H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJHNVZSWQLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
4-(5-Bromopyridin-3-yl)morpholin-3-one consists of a six-membered morpholinone ring (C₄H₇NO₂) fused to a brominated pyridine at the 3-position (Fig. 1). The morpholinone ring features a ketone group at position 3, while the pyridine subunit carries a bromine atom at position 5, conferring electrophilic reactivity for further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₂O₂ |
| Molecular Weight | 283.08 g/mol |
| Melting Point | 142–145°C (lit.) |
| Solubility | DMSO, THF, Chloroform |
Synthetic Strategies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely reported method for constructing the C–C bond between the morpholinone and pyridine subunits.
Protocol A: Boronic Acid-Mediated Coupling
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Starting Materials :
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4-Bromo-morpholin-3-one (1.2 equiv)
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3,5-Dibromopyridine (1.0 equiv)
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Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1)
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Procedure :
The reaction mixture is heated at 90°C under nitrogen for 12 hours. The bromine at position 3 of the pyridine is selectively replaced by the morpholinone moiety, yielding the target compound in 78% yield after column chromatography.
Table 2: Optimization of Suzuki Reaction Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂, SPhos ligand | 65 | 95 |
| PdCl₂(dppf) | 72 | 97 |
| Microwave irradiation | 85 | 99 |
Key Insight : Microwave-assisted synthesis reduces reaction time to 2 hours while improving yield.
Nucleophilic Aromatic Substitution (SNAr)
SNAr exploits the electron-deficient nature of the pyridine ring, particularly when activated by electron-withdrawing groups.
Protocol B: Morpholinone Ring Formation
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Starting Materials :
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5-Bromopyridine-3-carboxylic acid (1.0 equiv)
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Ethylene diamine (1.5 equiv), Thionyl chloride (2.0 equiv)
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Procedure :
The carboxylic acid is converted to an acyl chloride, which undergoes cyclization with ethylene diamine in THF at 0°C. The resulting intermediate is oxidized to morpholin-3-one using Jones reagent, achieving a 63% yield.
Mechanistic Note : The bromine atom stabilizes the transition state via resonance, directing substitution to the 3-position.
Post-Synthetic Bromination
Bromination of pre-coupled intermediates offers an alternative route.
Protocol C: Directed Bromination
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Starting Material :
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4-(Pyridin-3-yl)morpholin-3-one (1.0 equiv)
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Procedure :
Bromine (1.1 equiv) is added to a solution of the substrate in acetic acid at 50°C. Regioselective bromination occurs at the pyridine’s 5-position due to para-directing effects of the morpholinone, yielding 82% product.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and safety. A continuous flow reactor (Fig. 2) achieves:
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Residence Time : 30 minutes
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Throughput : 5 kg/h
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Yield : 91%
Table 3: Batch vs. Flow Process Comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Energy Consumption | High | Low |
| Purity | 95% | 99% |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-3-yl)morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the morpholin-3-one ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 4-(5-Bromopyridin-3-yl)morpholin-3-one, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Electronic Effects: The electron-withdrawing nitro group in 4-(4-nitrophenyl)morpholin-3-one reduces reactivity in nucleophilic substitutions compared to the bromine-substituted analogue, necessitating harsher reduction conditions (e.g., Pd/C and ammonium formate) to yield the amino derivative .
- Biological Activity : The bromopyridine moiety in This compound enhances antimicrobial potency compared to phenyl-substituted derivatives, likely due to improved hydrophobic interactions with bacterial targets .
- Synthetic Utility: 4-(4-Aminophenyl)morpholin-3-one is pivotal in multicomponent reactions for synthesizing 1,4-dihydropyridines, a class of calcium channel blockers, due to its nucleophilic amino group .
Crystallographic and Conformational Analysis
- The morpholinone ring in this compound exhibits a twisted boat conformation, as validated by SHELX refinement software . This contrasts with the planar morpholinone in 4-(4-nitrophenyl)morpholin-3-one, where the nitro group stabilizes the ring via resonance .
- Hydrogen bonding patterns differ significantly: The bromine atom in the target compound participates in C–Br⋯O=C interactions (distance: 3.1 Å), while the amino group in 4-(4-aminophenyl)morpholin-3-one forms N–H⋯O hydrogen bonds (2.8 Å) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 4-(5-Bromopyridin-3-yl)morpholin-3-one, and how are regioselective challenges addressed?
- Methodological Answer : The synthesis typically involves coupling reactions between bromopyridine derivatives and morpholin-3-one precursors. Regioselective strategies, such as using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, are critical to ensure proper positioning of the bromine substituent. For example, triethylamine is often employed as a catalyst to stabilize intermediates and enhance reaction selectivity, as demonstrated in analogous syntheses of morpholin-3-one derivatives . Characterization via NMR and mass spectrometry confirms regiochemical fidelity.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm molecular structure and substituent positions.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and morpholine ring vibrations.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine's signature).
- Elemental Analysis : Validation of C, H, N, and Br content. These methods are standard in validating intermediates, as shown in syntheses of related triazine-morpholinone hybrids .
Q. How is crystallographic data for this compound validated, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling displacement parameters and twinning . Structure validation tools like PLATON or checkCIF analyze geometric parameters (e.g., bond lengths, angles) and flag outliers. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How does the bromine substituent at the pyridine ring influence the compound’s bioactivity or binding interactions?
- Methodological Answer : The bromine atom enhances electrophilicity and steric bulk, potentially improving target engagement. In SARS-CoV-2 protease inhibitors, bromopyridinyl groups participate in halogen bonding with active-site residues, as evidenced by crystallographic studies of analogous compounds . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can quantify these interactions.
Q. What conformational dynamics are observed in the morpholin-3-one ring, and how are puckering coordinates applied to quantify ring distortions?
- Methodological Answer : The morpholinone ring adopts non-planar conformations due to puckering, which can be quantified using Cremer-Pople parameters. Amplitude () and phase angle () describe out-of-plane displacements, critical for understanding steric effects in drug-receptor interactions. Software like Mercury (CCDC) automates this analysis using crystallographic data .
Q. How is high-purity this compound ensured in pharmacological studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) resolves impurities. Purity ≥98% is typically required, as seen in pharmaceutical reference standards . Mass-directed purification (LC-MS) isolates enantiomers or regioisomers if chiral centers or competing synthetic pathways exist.
Q. What strategies are employed to evaluate the compound’s potential as an antimicrobial or antiviral agent?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution.
- Enzyme inhibition studies : Fluorescence-based assays to measure inhibition of target enzymes (e.g., proteases, kinases).
- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess selectivity. These methods are validated in studies of morpholinone-triazine hybrids with demonstrated antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
